

# Application Notes: Oxidative Amidation of Hydrogen Phosphonate Diesters with N,N-Diethylethylenediamine

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## Compound of Interest

Compound Name: *N,N*-Diethylethylenediamine

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## Introduction

The oxidative amidation of hydrogen phosphonate (H-phosphonate) diesters is a crucial transformation in organic synthesis, particularly for the formation of phosphoramidate linkages. These linkages are integral to a variety of biologically significant molecules, including oligonucleotide analogues used in antisense therapy, and as ligands in catalysis.[1][2][3] This application note details the use of **N,N-diethylethylenediamine** in the oxidative amidation of H-phosphonate diesters, a reaction that provides a direct route to phosphoramidates.[4]

## Reaction Principle

The core of this transformation involves the oxidation of the phosphorus(III) center of the H-phosphonate diester to a reactive phosphorus(V) intermediate, which is subsequently trapped by the amine nucleophile, in this case, **N,N-diethylethylenediamine**. [2] Various oxidizing agents and catalysts can be employed to facilitate this process, with common methods including the use of iodine or copper catalysts in the presence of an amine. [1][5][6] The reaction is valued for its efficiency and the ability to directly form the P-N bond.

## Applications

The resulting phosphoramidates containing the **N,N-diethylethylenediamine** moiety have potential applications in several areas:

- **Drug Development:** As building blocks for modified oligonucleotides, where the diamine functionality can introduce unique properties such as altered charge, improved cellular uptake, or enhanced nuclease resistance.[\[7\]](#)[\[8\]](#)
- **Coordination Chemistry:** The diamine motif can act as a chelating ligand for metal ions, making these phosphoramidates interesting candidates for the development of novel catalysts or imaging agents.
- **Material Science:** Incorporation of these functional groups can be used to modify the properties of polymers and other materials.

## Experimental Protocols

The following protocols are generalized procedures for the oxidative amidation of H-phosphonate diesters and can be adapted for use with **N,N-diethylethylenediamine**.

### Protocol 1: Copper-Catalyzed Oxidative Amidation

This protocol is adapted from general procedures for copper-catalyzed phosphoramidate synthesis.[\[5\]](#)

Materials:

- Hydrogen phosphonate diester (e.g., diethyl phosphite)
- **N,N-Diethylethylenediamine**
- Copper(I) iodide (CuI)
- Acetonitrile (MeCN), anhydrous
- Chloroform (CHCl<sub>3</sub>)
- 2M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous

- Silica gel for column chromatography

#### Procedure:

- To a stirred suspension of CuI (0.20 mmol) in anhydrous MeCN (2 mL) under an inert atmosphere, add the H-phosphonate diester (1.00 mmol).
- Add **N,N-diethylethylenediamine** (2.00 mmol) to the reaction mixture.
- Heat the mixture to 55 °C and stir for 4-18 hours, monitoring the reaction by TLC or  $^{31}\text{P}$  NMR spectroscopy.
- Upon completion, cool the reaction to room temperature and dilute with  $\text{CHCl}_3$  (50 mL).
- Wash the organic layer sequentially with 2M HCl (30 mL) and saturated  $\text{NaHCO}_3$  (30 mL).
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to afford the desired phosphoramidate.

#### Protocol 2: Iodine-Mediated Oxidative Amidation

This protocol is a general method for iodine-mediated P-N bond formation.[\[1\]](#)[\[6\]](#)

#### Materials:

- Hydrogen phosphonate diester (e.g., diphenyl phosphite)
- **N,N-Diethylethylenediamine**
- Iodine ( $\text{I}_2$ )
- Pyridine
- Dichloromethane (DCM), anhydrous

#### Procedure:

- Dissolve the H-phosphonate diester (1.0 mmol) and **N,N-diethylethylenediamine** (1.2 mmol) in a mixture of anhydrous DCM and pyridine.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of iodine (1.1 mmol) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC or <sup>31</sup>P NMR.
- Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
- Extract the product with DCM, and wash the combined organic layers with brine.
- Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel.

## Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the oxidative amidation of H-phosphonate diesters. The data is representative and may vary depending on the specific substrates and reaction conditions.

Table 1: Substrate Scope and Yields for Copper-Catalyzed Oxidative Amidation

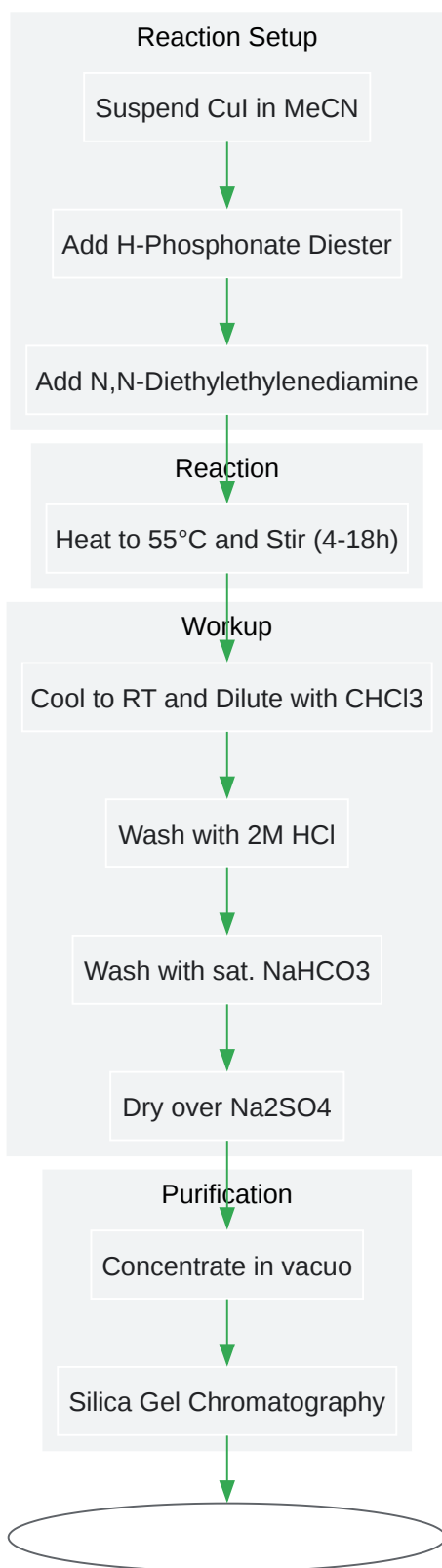
Entry	H-Phosphonate Diester	Amine	Product	Yield (%)
1	Diethyl phosphite	Aniline	Diethyl phenylphosphoramidate	85
2	Dibenzyl phosphite	Morpholine	Dibenzyl morpholinophosphoramidate	92
3	Diethyl phosphite	Benzylamine	Diethyl benzylphosphoramidate	88
4	Diethyl phosphite	N,N-Diethylethylenediamine	Diethyl (2-(diethylamino)ethyl)phosphoramidate	75-85 (Expected)

Table 2: Reaction Conditions for Iodine-Mediated Oxidative Amidation

Parameter	Condition
H-Phosphonate:Amine:Iodine Ratio	1 : 1.2 : 1.1
Solvent	Dichloromethane/Pyridine
Temperature	0 °C to Room Temperature
Reaction Time	2 - 6 hours
Purification	Silica Gel Chromatography

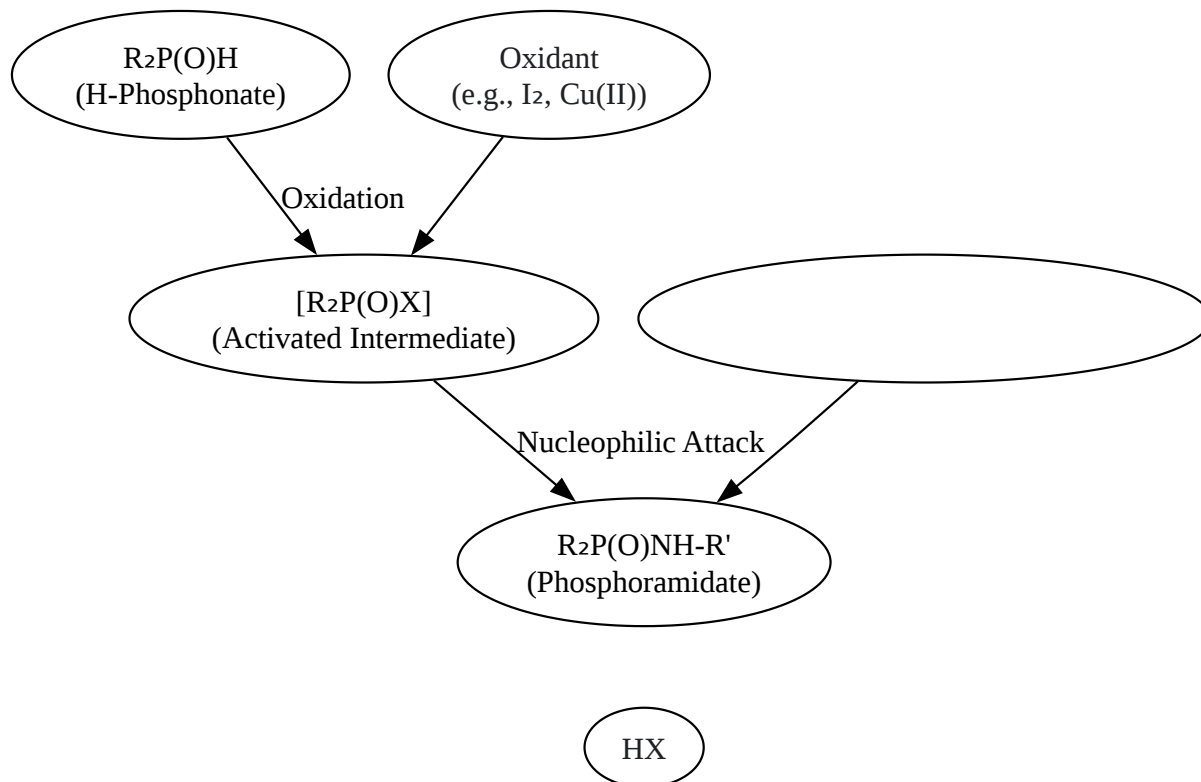
## Visualizations

Diagram 1: Experimental Workflow for Copper-Catalyzed Oxidative Amidation



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Caption: Workflow for copper-catalyzed oxidative amidation.



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